L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine

Catalog No.
S13088736
CAS No.
918661-73-1
M.F
C22H34N6O6S
M. Wt
510.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine

CAS Number

918661-73-1

Product Name

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine

IUPAC Name

(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid

Molecular Formula

C22H34N6O6S

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C22H34N6O6S/c23-9-5-4-8-15(26-19(30)14(24)10-13-6-2-1-3-7-13)20(31)27-16(11-18(25)29)21(32)28-17(12-35)22(33)34/h1-3,6-7,14-17,35H,4-5,8-12,23-24H2,(H2,25,29)(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t14-,15-,16-,17-/m0/s1

InChI Key

KAYIWXQXRWXWKK-QAETUUGQSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)N

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine is a tetrapeptide composed of four amino acids: L-phenylalanine, L-lysine, L-asparagine, and L-cysteine. Each of these amino acids contributes unique properties to the compound. L-phenylalanine is an aromatic amino acid known for its role in protein synthesis and as a precursor to neurotransmitters. L-lysine is a basic amino acid that plays a crucial role in protein structure and function, while L-asparagine is involved in nitrogen transport and metabolism. L-cysteine contains a thiol group, allowing it to form disulfide bonds that can stabilize protein structures.

The combination of these amino acids in this specific sequence results in a compound that may exhibit distinct biochemical properties and biological activities, making it of interest for various applications in biochemistry and pharmacology.

Typical of peptides and amino acids:

  • Peptide Bond Formation: The carboxyl group of one amino acid reacts with the amino group of another, releasing water and forming a peptide bond. This reaction is fundamental in the synthesis of proteins and peptides .
  • Oxidation of Cysteine: The thiol group in cysteine can undergo oxidation to form disulfide bonds with other cysteine residues, which is crucial for maintaining the structural integrity of proteins .
  • Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed back into individual amino acids, which is important for peptide degradation in biological systems .
  • Acylation and Alkylation: The amino groups can undergo acylation or alkylation reactions, modifying the peptide's properties and biological activity .

The biological activity of L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine may include:

  • Antioxidant Properties: Due to the presence of cysteine, which can scavenge free radicals and reduce oxidative stress.
  • Neurotransmitter Precursor: As phenylalanine is a precursor to neurotransmitters such as dopamine, it may influence mood and cognitive functions.
  • Immune Function: Lysine has been shown to play roles in immune response modulation.
  • Protein Synthesis: All four amino acids are essential for protein synthesis, contributing to various physiological processes.

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine can be synthesized through various methods:

  • Solid-Phase Peptide Synthesis (SPPS): This widely used method involves sequentially adding protected amino acids to a growing peptide chain anchored on a solid support. After synthesis, protecting groups are removed to yield the final peptide .
  • Liquid-Phase Synthesis: This method allows for the formation of peptides in solution, often using coupling reagents to facilitate the formation of peptide bonds.
  • Enzymatic Synthesis: Enzymes such as proteases can be utilized to catalyze the formation of peptide bonds under mild conditions, providing an alternative to chemical synthesis methods .

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may be investigated for therapeutic uses in treating conditions related to oxidative stress or neurotransmitter imbalances.
  • Nutraceuticals: It could serve as a dietary supplement aimed at enhancing cognitive function or immune response.
  • Biotechnology: The compound may be used in research for studying protein interactions or as a building block for more complex peptides and proteins.
  • Cosmetics: Its antioxidant properties could make it beneficial in skincare formulations aimed at reducing oxidative damage.

Research on interaction studies involving L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine could focus on:

  • Protein Binding Studies: Investigating how this tetrapeptide interacts with various proteins could provide insights into its biological roles.
  • Receptor Interactions: Understanding how it may bind to neurotransmitter receptors or immune receptors could elucidate its potential therapeutic effects.
  • Metabolic Pathways: Examining how this compound influences metabolic pathways involving its constituent amino acids could reveal its broader physiological impacts.

Similar Compounds

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine shares similarities with other peptides and amino acid sequences. Here are some comparable compounds:

  • Lys-Gly-Asp (Lysine-Glycine-Aspartate): Involved in cell adhesion processes.
  • Cys-Gly (Cysteine-Glycine): Known for its role in antioxidant defense mechanisms.
  • Phe-Leu (Phenylalanine-Leucine): Exhibits unique hydrophobic properties affecting protein folding.
  • Asp-Cys (Aspartic Acid-Cysteine): Plays a role in enzyme catalysis due to the reactivity of cysteine.

Comparison Table

CompoundKey FeaturesUniqueness
L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteineAntioxidant properties; neurotransmitter precursorUnique combination of four specific amino acids
Lys-Gly-AspCell adhesion; involved in signalingSimple tripeptide structure
Cys-GlyAntioxidant defense; involved in detoxificationContains only two amino acids
Phe-LeuHydrophobic interactions; affects protein stabilityAromatic nature enhances hydrophobicity
Asp-CysEnzyme catalysis; reactive thiol groupCombines acidic and reactive characteristics

XLogP3

-4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

510.22605400 g/mol

Monoisotopic Mass

510.22605400 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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